Toxicity vs. MCPA in Vivo
In a 4-week dietary rat study directly comparing CCPA (2-(carboxymethoxy)-5-chlorobenzoic acid) with its parent compound MCPA, MCPA administered at 2000 ppm induced reduced food consumption, decreased body weight gain, and elevated serum creatinine and urobilinogen—confirming liver and kidney as target organs. CCPA at the same 2000 ppm concentration produced no treatment-related effects; adverse changes were confined to the 12,000 ppm dose, indicating a ≥6-fold lower in vivo toxicity threshold [1].
| Evidence Dimension | Oral dietary toxicity (lowest observed adverse effect level, LOAEL equivalent) |
|---|---|
| Target Compound Data | 12,000 ppm CCPA required to produce liver/kidney effects; 2000 ppm was a no-effect level. |
| Comparator Or Baseline | MCPA at 2000 ppm produced reduced food consumption, reduced body weight gain, increased serum creatinine and urobilinogen. |
| Quantified Difference | ≥6-fold higher dietary concentration required for CCPA versus MCPA to elicit comparable target organ toxicity. |
| Conditions | 4-week dietary exposure in rats; clinical chemistry and histopathology endpoints. |
Why This Matters
This quantitative safety margin is critical for laboratories establishing residue definitions and for risk assessors interpreting MCPA metabolite exposure data.
- [1] Van Ravenzwaay B, Mellert W, Deckardt K, Küttler K. The comparative toxicology of 4-chloro-2-methylphenoxyacetic acid and its plant metabolite 4-chloro-2-carboxyphenoxyacetic acid in rats. Regul Toxicol Pharmacol. 2005;42(1):47-54. PMID: 15896442. View Source
